2-(4-ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid
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Overview
Description
2-(4-Ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is functionalized with ethynyl, fluorosulfonyl, and carboxylic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Fluorosulfonylation: The fluorosulfonyl group can be introduced using fluorosulfonyl radicals, which are generated from precursors such as sulfuryl fluoride gas (SO₂F₂) or other solid reagents like FDIT and AISF.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can react with the fluorosulfonyl group under mild conditions.
Major Products
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of sulfonamide and sulfonate derivatives.
Scientific Research Applications
2-(4-Ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of fluorescent probes for imaging applications.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, while the fluorosulfonyl group can participate in click chemistry reactions. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-((fluorosulfonyl)oxy)phenyl)acetic acid
- 4-Fluorosulfonyl-2-(2-fluorosulfonyl-ethyl)-2-(4-nitro-benzyl)-butyric acid ethyl ester
Uniqueness
2-(4-Ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethynyl group allows for covalent modification of biomolecules, while the fluorosulfonyl group enables participation in bioorthogonal reactions. The quinoline core provides a planar structure that can intercalate into DNA, making it a potential candidate for anticancer therapy.
Properties
Molecular Formula |
C18H10FNO5S |
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Molecular Weight |
371.3 g/mol |
IUPAC Name |
2-(4-ethynylphenyl)-6-fluorosulfonyloxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H10FNO5S/c1-2-11-3-5-12(6-4-11)17-10-15(18(21)22)14-9-13(25-26(19,23)24)7-8-16(14)20-17/h1,3-10H,(H,21,22) |
InChI Key |
UJVJRWNSWYJJSV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OS(=O)(=O)F)C(=C2)C(=O)O |
Origin of Product |
United States |
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